molecular formula C20H17N5O3S B10865343 methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10865343
M. Wt: 407.4 g/mol
InChI Key: UTEGIAOZQMMSSO-UHFFFAOYSA-N
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Description

Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound featuring a benzothiazole ring, a pyrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and an appropriate aldehyde, the benzothiazole ring is formed through a cyclization reaction.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone.

    Coupling Reactions: The benzothiazole and pyrazole intermediates are coupled using a suitable linker, often involving condensation reactions.

    Final Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional modifications, making it valuable in organic synthesis.

Biology

In biological research, methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate: Similar structure but with a pyridin-2-yl group.

    Ethyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate: Similar structure but with an ethyl ester group.

Uniqueness

Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H17N5O3S/c1-12(22-13-6-5-9-21-11-13)18-15(10-17(26)28-2)24-25(19(18)27)20-23-14-7-3-4-8-16(14)29-20/h3-9,11,24H,10H2,1-2H3

InChI Key

UTEGIAOZQMMSSO-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CN=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

Origin of Product

United States

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